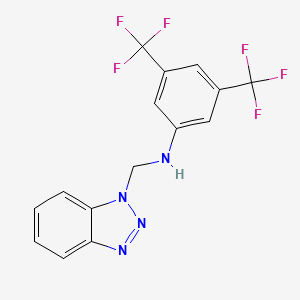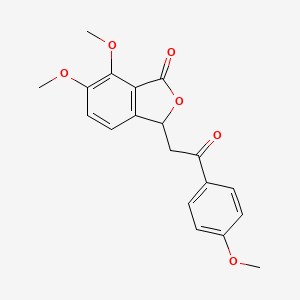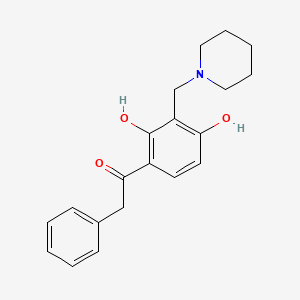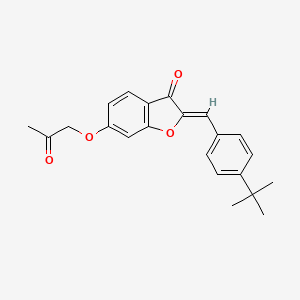
2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of 1,3,4-oxadiazole derivatives, which are synthesized from carboxylic acids and ethyl carboxylates, as seen in the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazoles . The synthesis of 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide would likely involve similar steps, possibly starting with a substituted benzofuran carboxylic acid and a methylated pyrazole carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as IR, (1)H NMR, and HRMS spectra, with X-ray diffraction analysis providing detailed spatial structures . These techniques would be applicable in analyzing the molecular structure of 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide, revealing its conformation and the arrangement of its functional groups.
Chemical Reactions Analysis
The related compounds exhibit regioselectivity and chemoselectivity in their formation, as seen in the synthesis of N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, where only the triple bond reacts, leaving the double bond unchanged . This suggests that the synthesis of 2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide could also exhibit selectivity, influencing the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their substituents, as seen in the variation of absorption maxima and emission spectra with different substituents on the aryl ring bonded to the pyrazole moiety . The compound , with its methoxy, sulfamoyl, and benzamide groups, would likely show unique absorption and emission characteristics, which could be modulated by the solvent polarity and specific substituents on its rings.
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Rai et al. (2009) synthesized and tested novel oxadiazole derivatives, including compounds similar to the specified chemical, for antibacterial activity. The compounds demonstrated significant activity against various bacteria, indicating potential for developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antimycobacterial Screening
Nayak et al. (2016) synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antimycobacterial activities. These compounds, related to the specified chemical, showed promising activity against Mycobacterium tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Biological Activity Studies
Uma et al. (2017) conducted a study involving derivatives of benzothiazole and pyrazole, related to the specified chemical. They discovered that derivatives containing chlorine and methoxy groups exhibited increased toxicity against bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Glucokinase Activation for Diabetes Treatment
Park et al. (2014) identified a potent glucokinase activator, a derivative of pyrazole, which showed potential in treating type 2 diabetes. This compound demonstrated significant glucose uptake and reduced blood glucose levels in mice models (Park, Lee, Hyun, Lee, Choi, Kim, Chong, Kim, & Nam, 2014).
Nematocidal Activity
Liu et al. (2022) synthesized oxadiazole derivatives containing thiadiazole amide groups, showing significant nematocidal activity. This suggests potential applications in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzimidazole derivatives , it may interact with its targets by forming hydrogen bonds and hydrophobic interactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives are known to interact with a variety of biochemical pathways, including those involved in cell division and protein synthesis . .
Propiedades
IUPAC Name |
2-methoxy-5-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O5S/c1-21-8-9(6-17-21)15-19-13(26-20-15)7-18-27(23,24)10-3-4-12(25-2)11(5-10)14(16)22/h3-6,8,18H,7H2,1-2H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMRSJSLSQZRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)

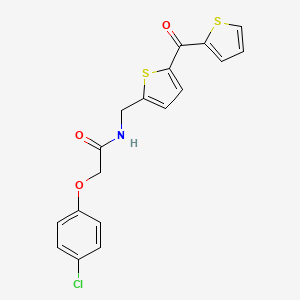
![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)


